(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
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Overview
Description
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which is substituted with two carboxylic acid groups and two methyl groups. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of suitable precursors using diazo compounds or ylides. The reaction conditions typically include the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the large-scale cyclopropanation of alkenes followed by functional group transformations to introduce the carboxylic acid groups.
Chemical Reactions Analysis
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups like esters or amides using appropriate reagents and conditions.
Scientific Research Applications
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclopropane ring’s strain and the presence of carboxylic acid groups contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be compared with other cyclopropane derivatives such as:
(1R,2R)-1,2-Diaminocyclohexane: This compound is used in chiral catalysis and has similar stereochemical properties.
(1R,2R)-1,2-Cyclohexanedicarboxylic acid: Another chiral compound with applications in asymmetric synthesis and material science.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Used as an intermediate in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both carboxylic acid groups and methyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1701-82-2 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
MSPJNHHBNOLHOC-IMJSIDKUSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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